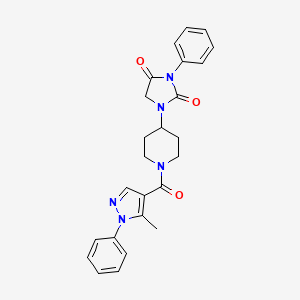

![molecular formula C16H15N3O B2616512 6-Allyl-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-ol CAS No. 902045-53-8](/img/structure/B2616512.png)

6-Allyl-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-ol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

Pyrazolo[1,5-a]pyrimidines are purine analogues and have beneficial properties as antimetabolites in purine biochemical reactions . They have attracted wide pharmaceutical interest because of their antitrypanosomal activity . The synthesis of these compounds has been widely studied, and various researchers have developed different synthesis pathways for the preparation and post-functionalization of this functional scaffold .Scientific Research Applications

Anti-inflammatory Properties

A study explored the anti-inflammatory properties of various pyrazolo[1,5-a]pyrimidine derivatives. The research highlighted the relationship between structural modifications of these compounds and their anti-inflammatory effects. It was discovered that specific changes in the molecular structure led to high anti-inflammatory activity, with some compounds exhibiting better therapeutic indices than reference drugs like phenylbutazone and indomethacin. Importantly, these compounds were found to be devoid of ulcerogenic activity, which is a significant advantage over many conventional anti-inflammatory drugs (Auzzi et al., 1983).

Synthesis and Reactivity

Another study focused on the synthesis of pyrazolo[1,5-a]pyrimidines and their reactivity. This research is crucial for understanding how to effectively produce and manipulate these compounds for various applications, including medicinal chemistry (Bruni et al., 1994). Additionally, the study of the thermal rearrangement of pyrazolo[1,5-a]pyrimidine derivatives provided insights into their chemical behavior under different conditions, which can be vital for their practical applications in scientific research (Makisumi, 1963).

Biological Activities

Research on various pyrazolo[1,5-a]pyrimidine derivatives has shown a range of biological activities. For instance, studies have demonstrated their potential as anti-cancer, antimicrobial, and anti-inflammatory agents. This versatility in biological activities makes these compounds significant in the development of new therapeutic agents (Jiu-fu et al., 2015). Moreover, the exploration of these compounds in drug design, backed by computational chemistry approaches like density functional theory (DFT) calculations, further underscores their importance in medicinal chemistry (Farag & Fahim, 2019).

Synthesis Methods

Developing efficient synthesis methods for pyrazolo[1,5-a]pyrimidines is crucial for their application in scientific research. Studies have explored various synthesis techniques, including solvent-free methods, which offer advantages in terms of environmental friendliness and cost-effectiveness (Quiroga et al., 2008).

Structural Analysis

Investigations into the crystal and molecular structure of pyrazolo[1,5-a]pyrimidine derivatives provide essential information about their physical and chemical properties, which is vital for their application in drug development and other scientific areas (Denislamova et al., 2011).

Mechanism of Action

Target of Action

Similar compounds, such as pyrazolo[1,5-a]pyrimidine derivatives, have been found to inhibit cdk2, a cyclin-dependent kinase involved in cell cycle regulation .

Mode of Action

It is plausible that it interacts with its targets in a manner similar to other pyrazolo[1,5-a]pyrimidine derivatives, which inhibit their targets, preventing them from performing their normal functions .

Biochemical Pathways

Given the potential inhibition of cdk2, it could affect cell cycle regulation pathways .

Result of Action

Similar compounds have shown antifungal activities against phytopathogenic fungi .

properties

IUPAC Name |

5-methyl-3-phenyl-6-prop-2-enyl-1H-pyrazolo[1,5-a]pyrimidin-7-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15N3O/c1-3-7-13-11(2)18-15-14(10-17-19(15)16(13)20)12-8-5-4-6-9-12/h3-6,8-10,17H,1,7H2,2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KWFFUAVWMXPFLT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)N2C(=N1)C(=CN2)C3=CC=CC=C3)CC=C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

265.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![11-(4-Butoxyphenyl)-4-ethyl-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,7,10-tetraen-5-one](/img/structure/B2616432.png)

![3,3,4,4-tetramethyl-1-({methyl[(1-phenyl-1H-pyrazol-4-yl)methyl]amino}methyl)azetidin-2-one](/img/structure/B2616436.png)

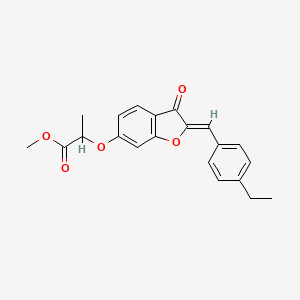

![Methyl 2-[2-(dimethylsulfamoyl)-4,5-dimethoxyphenyl]acetate](/img/structure/B2616442.png)

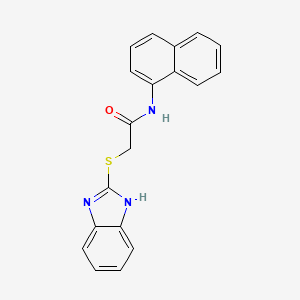

![2-(3-acetamido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-2-yl)-N-benzylacetamide](/img/structure/B2616443.png)

![3-(5-bromo-2-methoxyphenyl)-5-methyl-9-(4-methylbenzyl)-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione](/img/structure/B2616444.png)

![(Z)-3-(benzo[d][1,3]dioxol-5-yl)-N-(2-(5-benzyl-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acrylamide](/img/structure/B2616445.png)

![N,N-dimethyl-4-[3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-1-yl]benzamide](/img/structure/B2616446.png)

![4-oxo-N-((6-(pyrrolidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-4H-chromene-2-carboxamide](/img/structure/B2616450.png)

![[3-(Aminomethyl)-3-fluorocyclobutyl]methanol;hydrochloride](/img/structure/B2616451.png)

![N1-(2-methoxyphenyl)-N2-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)oxalamide](/img/structure/B2616452.png)